(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-amino-3-(3-nitrophenyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Trifluoroacetic acid for Boc deprotection, various electrophiles for subsequent reactions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: ®-3-((tert-Butoxycarbonyl)amino)-3-(3-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics due to its chiral nature and protected amino group.
Medicine
Drug Development: Serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, ensuring selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(3-nitrophenyl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in synthesis.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activity and reactivity.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both a Boc-protected amino group and a nitrophenyl group. This combination allows for selective reactions and the synthesis of complex molecules with high specificity.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDZTCJXHBUGF-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375885 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-24-3 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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